5-Chloronicotinaldehyde (CAS 113118-82-4) is a highly versatile, bifunctional pyridine building block featuring an electrophilic formyl group and a meta-positioned chlorine atom. In industrial and pharmaceutical synthesis, it serves as a critical precursor for reductive aminations, Knoevenagel condensations, and transition-metal-catalyzed cross-couplings [1]. Unlike simpler pyridine derivatives, this compound provides a specific combination of electronic deactivation and structural functionalization, making it a preferred starting material for the development of complex agrochemicals and targeted therapeutics, including JAK1 inhibitors and neonicotinoid analogs[2].
Substituting 5-chloronicotinaldehyde with closely related analogs introduces severe process and performance liabilities. Using the unsubstituted nicotinaldehyde eliminates the cross-coupling handle and alters the pyridine ring's pKa, fundamentally changing the pharmacokinetics of downstream active pharmaceutical ingredients (APIs) [1]. Attempting to use the positional isomer, 6-chloronicotinaldehyde, leads to chemoselectivity failures; the 6-chloro position is highly activated for nucleophilic aromatic substitution (SNAr), causing unwanted halogen displacement when reacted with basic amines during reductive amination [2]. Furthermore, while 5-bromonicotinaldehyde offers easier cross-coupling, it carries a ~24% higher molecular weight, significantly degrading atom economy and increasing raw material costs for scale-up manufacturing where the halogen is retained in the final product .
During the synthesis of amine-linked pyridine derivatives, the position of the halogen dictates the survival of the carbon-halogen bond. The 5-chloro substituent is located meta to the pyridine nitrogen, rendering it highly resistant to nucleophilic aromatic substitution (SNAr) by primary and secondary amines under standard reductive amination conditions [1]. In contrast, the 6-chloro isomer is ortho-activated by the ring nitrogen, leading to competitive displacement of the chloride during amine condensation [2]. This stability ensures that 5-chloronicotinaldehyde yields the desired halogenated amine without requiring complex protection-deprotection strategies.
| Evidence Dimension | Resistance to SNAr during amine condensation |
| Target Compound Data | 5-Chloronicotinaldehyde (meta-chloro): Stable, retains C-Cl bond |
| Comparator Or Baseline | 6-Chloronicotinaldehyde (ortho-chloro): Highly susceptible to competitive SNAr displacement |
| Quantified Difference | Eliminates competitive halogen displacement during reductive amination |
| Conditions | Reaction with primary/secondary amines in protic solvents |
Buyers synthesizing halogenated amine intermediates must select the 5-chloro isomer to prevent yield-destroying side reactions during the aldehyde functionalization step.
For commercial formulations where the halogen atom is retained in the final active ingredient—such as specific agrochemicals or APIs—precursor mass directly impacts the cost of goods sold (COGS). 5-Chloronicotinaldehyde has a molecular weight of 141.55 g/mol, whereas its closest cross-coupling alternative, 5-bromonicotinaldehyde, weighs 186.01 g/mol[1]. Utilizing the chloro-derivative provides a ~24% reduction in precursor mass per mole of active site . While the bromo-derivative may offer lower activation energy in early-stage discovery couplings, the chloro-derivative is highly advantageous for commercial procurement due to its superior atom economy and lower bulk cost.
| Evidence Dimension | Precursor Molecular Weight (Mass per mole of reactive aldehyde) |
| Target Compound Data | 5-Chloronicotinaldehyde: 141.55 g/mol |
| Comparator Or Baseline | 5-Bromonicotinaldehyde: 186.01 g/mol |
| Quantified Difference | ~24% lower mass per mole (44.46 g/mol difference) |
| Conditions | Stoichiometric bulk procurement for commercial synthesis |
Procurement teams scaling up final halogenated products can achieve significant material cost savings and better atom economy by specifying the chloro-analog over the bromo-analog.
The introduction of the strongly electron-withdrawing 5-chloro group significantly alters the electronic landscape of the pyridine ring compared to unsubstituted nicotinaldehyde. The 5-chloro substitution lowers the predicted pKa of the pyridine nitrogen to approximately 1.15, compared to the higher basicity of standard nicotinaldehyde. This electron withdrawal not only modulates the binding affinity of downstream pharmaceutical targets (e.g., reducing off-target basicity) but also increases the electrophilicity of the formyl carbon, accelerating nucleophilic attack during Knoevenagel condensations and Wittig reactions [1].
| Evidence Dimension | Predicted pKa of the pyridine nitrogen |
| Target Compound Data | 5-Chloronicotinaldehyde: ~1.15 |
| Comparator Or Baseline | Nicotinaldehyde (unsubstituted): ~3.3 |
| Quantified Difference | >2 log unit reduction in basicity |
| Conditions | Aqueous thermodynamic baseline (predicted) |
Medicinal chemists select this compound to intentionally dampen pyridine basicity in final APIs, improving membrane permeability and reducing off-target kinase liabilities.
Leveraging its low pKa and SNAr-resistant reductive amination profile, this compound is ideal for synthesizing complex hinge-binding cores in targeted therapeutics where the basicity of the pyridine nitrogen must be strictly controlled [1].
Chosen over 5-bromonicotinaldehyde due to its ~24% superior atom economy, it serves as a highly cost-effective building block for synthesizing neonicotinoid analogs and other crop protection agents where the chlorine atom is retained in the final structure [2].
The distinct reactivity difference between the highly electrophilic aldehyde (prone to condensation) and the deactivated 5-chloro position (stable to amines but viable for palladium-catalyzed cross-coupling) makes it the optimal choice for multi-step library synthesis requiring orthogonal reaction conditions [3].
Irritant